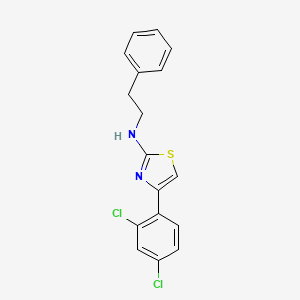

4-(2,4-dichlorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2,4-dichlorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine, also known as DPTA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole-based compounds and has been found to exhibit a range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Structural Properties

4-(2,4-Dichlorophenyl)-N-(2-Phenylethyl)-1,3-Thiazol-2-Amine, as part of the broader category of thiazole compounds, plays a significant role in the synthesis of various organic molecules. For instance, the reaction of chloral with substituted anilines leading to the formation of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones showcases the versatility of thiazole derivatives in organic synthesis. This particular pathway highlights the potential for creating novel compounds with thiazole as a core structural element, offering insights into the conformation and spectral properties of such products (Issac & Tierney, 1996).

Heterocyclic Compound Synthesis

The compound's related chemistry underscores its utility in the synthesis of heterocycles, an important class of organic compounds. For example, 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives have been utilized as building blocks for creating a variety of heterocyclic compounds. This includes pyrazolo-imidazoles and thiazoles, underscoring the pivotal role of such thiazol-2-amine derivatives in constructing complex molecular architectures with potential applications in medicinal chemistry and materials science (Gomaa & Ali, 2020).

Environmental Impact Assessment

An environmental aspect of the chemistry of this compound can be linked to the broader category of chlorophenols, which includes 2,4-dichlorophenol. These compounds have been assessed for their toxic effects on aquatic life and their persistence in the environment. Understanding the behavior of such compounds, including their degradation and bioaccumulation potential, is crucial for environmental protection and forms the basis for developing more sustainable chemical processes and compounds (Krijgsheld & Gen, 1986).

Applications in Organic Electronics

The exploration of thiazole derivatives extends to the field of organic electronics, where their structural properties are leveraged to create materials for optoelectronic applications. For instance, quinazolines and pyrimidines, which share structural motifs with thiazol-2-amines, have been developed for their luminescent properties in organic light-emitting diodes (OLEDs). This demonstrates the potential of thiazole-based compounds in the synthesis of novel materials that can be used in electronic devices, highlighting the intersection between organic chemistry and materials science (Lipunova et al., 2018).

Propiedades

IUPAC Name |

4-(2,4-dichlorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2S/c18-13-6-7-14(15(19)10-13)16-11-22-17(21-16)20-9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVRTYXSNQHFKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methyl-1,2-oxazol-3-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B2390768.png)

![2-(2-Hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2390777.png)

![N,N'-bis(2,4-dichlorophenyl)-2-[(1E)-(methoxyimino)methyl]propanediamide](/img/structure/B2390783.png)

![[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2390784.png)

![(Z)-3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2390787.png)